molecular formula C22H16O5 B2911447 (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-97-8

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2911447
CAS No.: 622360-97-8
M. Wt: 360.365
InChI Key: GICSFXDLCDZTLR-NDENLUEZSA-N
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Description

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic aurone analog characterized by a benzylidene-benzofuranone core. The compound features a 4-ethylbenzylidene substituent at the C2 position and a furan-2-carboxylate ester at the C6 position of the benzofuran ring. Aurones, including this derivative, are known for their tubulin-targeting activity, which disrupts microtubule dynamics and inhibits cancer cell proliferation .

Properties

IUPAC Name

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-2-14-5-7-15(8-6-14)12-20-21(23)17-10-9-16(13-19(17)27-20)26-22(24)18-4-3-11-25-18/h3-13H,2H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICSFXDLCDZTLR-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C22H22O4C_{22}H_{22}O_4 with a molecular weight of approximately 348.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Structural Characteristics

The compound features:

  • A benzofuran core , which is known for various biological activities.
  • A furan-2-carboxylate moiety , contributing to its reactivity and interaction with biological systems.
  • An ethylbenzylidene substituent , which may enhance its lipophilicity and biological activity.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : There are indications that this compound could modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
  • Cytotoxicity : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
CytotoxicitySelective toxicity against cancer cell lines

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of various benzofuran derivatives, it was found that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, suggesting a promising lead for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The furan and benzofuran components may interact with cellular targets involved in oxidative stress and inflammation.
  • The ethylbenzylidene group could enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name / ID Substituent at C2 (Benzylidene) Substituent at C6 Key Functional Groups
Target Compound 4-ethylphenyl Furan-2-carboxylate Ester, ethyl
(Z)-5a 1-ethyl-5-methoxyindol-3-yl Acetonitrile Indole, methoxy, nitrile
(Z)-5b Pyridin-4-yl 2,6-Dichlorobenzyl ether Pyridine, dichloro
(Z)-9k Thiophen-2-yl-pyrazole Diethylcarbamate Pyrazole, thiophene, carbamate
Cyclohexanecarboxylate analog 3,4,5-Trimethoxyphenyl Cyclohexanecarboxylate Trimethoxy, cyclohexane ester
Methyl ester analog 4-tert-Butylphenyl Methoxyacetate tert-Butyl, acetate
Key Observations:
  • C6 Position : The furan-2-carboxylate ester may improve metabolic stability compared to acetonitrile (5a) or diethylcarbamate (9k), which could undergo hydrolysis .
Anticancer Potency
  • 5a and 5b : Exhibit IC50 values <100 nM in PC-3 prostate cancer cells and inhibit T-cell acute lymphoblastic leukemia (T-ALL) in zebrafish models. Both bind the colchicine site on tubulin, inducing mitotic arrest .
  • 9k: No direct activity data are provided, but its diethylcarbamate group may enhance lipophilicity and membrane permeability compared to the target compound’s ester .
  • Target Compound: Expected to share tubulin-targeting activity due to structural homology with 5a/5b.
Selectivity and Toxicity
  • Trimethoxy Analog () : The 3,4,5-trimethoxyphenyl group is common in colchicine-site binders (e.g., combretastatin analogs), but its bulky cyclohexanecarboxylate may reduce bioavailability compared to the target compound’s furan ester .

Pharmacokinetic Considerations

  • Lipophilicity : The tert-butyl group in increases logP (predicted XLogP3 = 5.2), which may hinder solubility. The target compound’s ethyl and furan groups likely balance lipophilicity and aqueous solubility.
  • Metabolic Stability : Ester groups (target compound, 5a) are prone to esterase-mediated hydrolysis, whereas carbamates (9k) and nitriles (5a) may offer slower degradation .

Q & A

Q. What are the most efficient synthetic routes for (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?

Methodological Answer:

  • A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used for analogous benzofuran derivatives) can be adapted. Key steps include:

Base-mediated condensation of precursors (e.g., NaH in THF at 0°C) to form the benzylidene intermediate .

Optimization of reaction time and temperature to favor the (Z)-isomer (confirmed via NOESY NMR).

Final esterification with furan-2-carbonyl chloride under anhydrous conditions.

  • Table 1 : Example Reaction Conditions for Benzofuran Synthesis
StepReagents/ConditionsYield (%)Reference
1NaH/THF, 0°C, 2h65–75
2Et3N, DCM, RT80–85

Q. How can the structural configuration of this compound be validated?

Methodological Answer:

  • X-ray crystallography is definitive for confirming the (Z)-configuration of the benzylidene moiety. For example, analogous structures (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo derivatives) were resolved using single-crystal diffraction .
  • NMR spectroscopy :
  • 1^1H NMR: Olefinic protons in the (Z)-isomer show coupling constants (JJ) of 10–12 Hz, distinct from the (E)-isomer.
  • 13^{13}C NMR: Carbonyl signals near δ 180–190 ppm confirm the 3-oxo group .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Store in tightly sealed, amber glass containers under inert gas (N2_2 or Ar) at –20°C.
  • Avoid exposure to moisture and light, as benzofuran derivatives are prone to hydrolytic and photochemical degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Use Discovery Studio or Gaussian to model interactions:

Perform molecular docking with target proteins (e.g., kinases or oxidases) to predict binding affinities.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

  • Example : A QSAR study of analogous benzofurans revealed substituent effects on bioactivity (e.g., electron-withdrawing groups enhance stability) .

Q. What experimental strategies resolve contradictions in stability data across studies?

Methodological Answer:

  • Accelerated stability testing :

Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light).

Monitor degradation via HPLC-MS to identify primary degradation products .

  • Mitigation : Continuous cooling during experiments reduces thermal degradation (critical for long-term studies) .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) and trapping experiments :
  • Use deuterated analogs to study hydrogen transfer steps in sigmatropic rearrangements .
  • Add radical scavengers (e.g., TEMPO) to test for radical intermediates.
    • In situ IR spectroscopy tracks carbonyl group transformations during reactions .

Q. What methodologies assess the compound’s potential as a fluorescent probe?

Methodological Answer:

  • Fluorescence quenching assays :

Measure emission spectra in solvents of varying polarity (e.g., DMSO vs. water).

Test interactions with metal ions (e.g., Fe3+^{3+}) or biomolecules (e.g., albumin) to evaluate specificity.

  • Quantum yield calculations compare emission efficiency to standards (e.g., fluorescein) .

Q. How are degradation pathways characterized under oxidative conditions?

Methodological Answer:

  • LC-HRMS identifies oxidation products (e.g., epoxidation or hydroxylation of the benzylidene group).
  • EPR spectroscopy detects free radicals generated during oxidation .

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